Endoxifen Endoxifen 4-Hydroxy-N-desmethyltamoxifen is a stilbenoid.
Brand Name: Vulcanchem
CAS No.: 112093-28-4
VCID: VC0001788
InChI: InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
SMILES: CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol

Endoxifen

CAS No.: 112093-28-4

Cat. No.: VC0001788

Molecular Formula: C25H27NO2

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

Endoxifen - 112093-28-4

Specification

CAS No. 112093-28-4
Molecular Formula C25H27NO2
Molecular Weight 373.5 g/mol
IUPAC Name 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol
Standard InChI InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24-
Standard InChI Key MHJBZVSGOZTKRH-IZHYLOQSSA-N
Isomeric SMILES CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3
SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3
Appearance Assay:≥98%A crystalline solid

Introduction

Pharmacological Characterization of Endoxifen

Metabolic Origins and Structural Properties

Endoxifen is a secondary metabolite of tamoxifen, generated via CYP2D6-mediated hydroxylation of N-desmethyltamoxifen (NDT) . Unlike tamoxifen, which exhibits weak estrogen receptor (ER) binding, endoxifen demonstrates a 30–100-fold higher affinity for ERα, comparable to the potent metabolite 4-hydroxy-tamoxifen (4HT) . Its chemical structure includes a hydroxyl group at the 4-position and a dimethylaminoethoxy side chain, enabling both ER antagonism and proteasomal degradation of ERα .

Pharmacokinetics and Bioavailability

Oral administration of endoxifen achieves plasma concentrations exceeding those observed during tamoxifen therapy, with a linear dose-response relationship up to 8 mg/day . In a phase I trial, Z-endoxifen (the active isomer) reached concentrations of 628.9–1,886.8 ng/mL, far surpassing the 5–30 ng/mL range seen with standard tamoxifen regimens . This enhanced bioavailability circumvents the metabolic variability associated with CYP2D6 polymorphisms, a limitation of tamoxifen therapy .

Table 1: Comparative Pharmacokinetic Properties of Tamoxifen Metabolites

ParameterTamoxifen4-Hydroxy-TamoxifenEndoxifen
ERα Binding (nM)1,2000.70.5
Plasma Conc. (ng/mL)100–3001–550–1,800
CYP2D6 DependencyLowHighHigh
Half-life (hr)5–7 days1412–24

Data synthesized from .

Mechanisms of Action: Beyond Estrogen Receptor Antagonism

ER-Dependent Pathways

At concentrations ≥20 nM, endoxifen induces ERα proteasomal degradation, mimicking the pure antiestrogen fulvestrant . This contrasts with tamoxifen and 4HT, which stabilize ERα-DNA complexes. Transcriptomic profiling reveals endoxifen suppresses 93.9% of estrogen-regulated genes at 20 nM, including TFF1 and PGR, while upregulating pro-apoptotic BAX and cell cycle inhibitors CDKN1A .

ER-Independent Effects

High-dose endoxifen (5 µM) inhibits protein kinase C beta (PKCβ1), reducing AKT Ser473 phosphorylation by 78% in MCF7 cells . This kinase inhibition triggers caspase-3 activation and apoptosis, independent of ER status. Surface plasmon resonance confirms direct endoxifen-PKCβ1 binding (KD = 2.3 µM), explaining its efficacy in tamoxifen-resistant models .

Clinical Applications in Oncology

Breast Cancer: Overcoming Tamoxifen Resistance

In a phase I/II trial (NCT01327781), daily Z-endoxifen (20–160 mg) produced objective responses in 32% of endocrine-refractory ER+ metastatic breast cancer patients, with median progression-free survival of 5.8 months . Notably, 41% of responders had prior progression on tamoxifen, suggesting non-cross-resistance mechanisms .

Non-Breast Solid Tumors

Emerging data show activity in desmoid tumors (37% partial response rate) and gynecologic cancers, likely mediated through PKCβ1 inhibition . A ongoing phase II trial (NCT03554040) is evaluating endoxifen in ER+ ovarian and endometrial carcinomas.

Psychiatric Applications: Bipolar Disorder

Antimanic Efficacy

A double-blind trial comparing endoxifen (4–8 mg/day) to divalproex (1,000 mg/day) demonstrated comparable YMRS score reductions:

  • Endoxifen 4 mg: −12.65 points (44.4% responders)

  • Endoxifen 8 mg: −16.21 points (64.3% responders)

  • Divalproex: −16.38 points (72.4% responders)

Table 2: Adverse Event Profile in Bipolar Disorder Trial

EventEndoxifen 4 mg (n=27)Endoxifen 8 mg (n=28)Divalproex (n=29)
Nausea3.7%3.6%17.2%
Headache7.4%10.7%10.3%
Insomnia3.7%7.1%17.2%
Severe AEs7.4%0%3.4%

Adapted from .

Pharmacogenomics and Personalized Dosing

A genome-wide association study (GWAS) of 608 patients identified two loci associated with endoxifen concentrations:

  • TCF20/WBP2NL (chr22q13.2, β = 0.89, p=3×10⁻⁹)

  • CYP2D6 (chr22q13.1, β = 1.12, p=4×10⁻¹²)

Patients with rs77693286 (LPP gene) variants had 18.3-fold higher relapse risk during tamoxifen therapy (95% CI:15.2–21.1), underscoring the need for genotype-guided endoxifen dosing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator